
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with cinnamyl, diphenyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the condensation of cinnamyl chloride with 2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cinnamyl or diphenyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, lithium aluminum hydride, organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine
- 1-Phenyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine
- 1-Cinnamyl-2,4-diphenyl-3-ethyl-1,2,5,6-tetrahydropyridine
Uniqueness
1-Cinnamyl-2,4-diphenyl-3-methyl-1,2,5,6-tetrahydropyridine is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
89159-79-5 |
|---|---|
Molekularformel |
C27H27N |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
5-methyl-4,6-diphenyl-1-[(E)-3-phenylprop-2-enyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H27N/c1-22-26(24-15-7-3-8-16-24)19-21-28(27(22)25-17-9-4-10-18-25)20-11-14-23-12-5-2-6-13-23/h2-18,27H,19-21H2,1H3/b14-11+ |
InChI-Schlüssel |
CCDVZOIKXIOKFM-SDNWHVSQSA-N |
Isomerische SMILES |
CC1=C(CCN(C1C2=CC=CC=C2)C/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(CCN(C1C2=CC=CC=C2)CC=CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




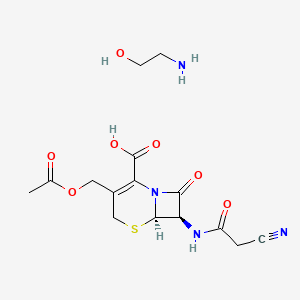

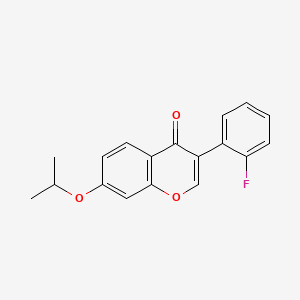
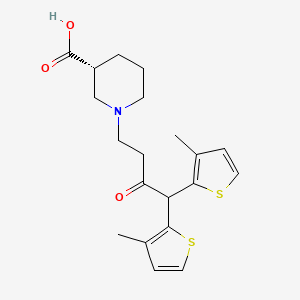


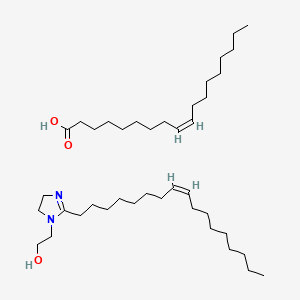

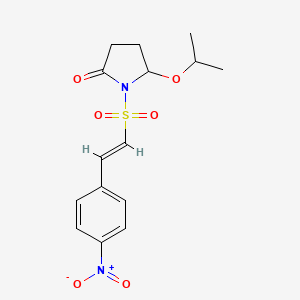

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)

